N,4-dimethyl-6-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine
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Overview
Description
N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling of the Pyrimidine and Pyrazole Rings: The final step involves coupling the pyrimidine and pyrazole rings through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- **N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- **N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-IMIDAZOL-4-YL)METHYL]AMINE
Uniqueness
The uniqueness of N-METHYL-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C14H18F3N5 |
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Molecular Weight |
313.32 g/mol |
IUPAC Name |
N,4-dimethyl-6-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H18F3N5/c1-8-6-12(14(15,16)17)19-13(18-8)21(4)7-11-9(2)20-22(5)10(11)3/h6H,7H2,1-5H3 |
InChI Key |
QANXKJZVWKWBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)CC2=C(N(N=C2C)C)C)C(F)(F)F |
Origin of Product |
United States |
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